1-Benzofuran-3,6-diamine falls under the category of heterocyclic compounds, specifically those containing both aromatic (benzene) and non-aromatic (furan) rings. Benzofurans and their derivatives are ubiquitous in nature and have been isolated from various natural sources, including plants. They are often synthesized for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .
The synthesis of 1-benzofuran-3,6-diamine can be achieved through several methods:
The molecular structure of 1-benzofuran-3,6-diamine consists of a fused benzene and furan ring system with amino substituents at positions 3 and 6. The structural representation can be described by its canonical SMILES notation: C1=CC2=C(C=C1N)OC(=C2)N
. The InChI key for this compound is SIIINSQKWDUJRI-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.
1-Benzofuran-3,6-diamine can participate in various chemical reactions:
These reactions are facilitated by the unique electronic properties imparted by the amino groups and the aromatic system.
The mechanism of action for compounds like 1-benzofuran-3,6-diamine often involves interaction with biological targets such as enzymes or receptors:
Research has shown that benzofuran derivatives exhibit significant activity against various cancer cell lines, suggesting that they may disrupt cellular processes involved in proliferation and survival .
1-Benzofuran-3,6-diamine has several scientific applications:
The benzofuran scaffold comprises a fused benzene and furan ring system, endowing it with distinctive electronic properties and structural rigidity. This heterocyclic framework serves as a privileged structure in medicinal chemistry due to its capacity for diverse non-covalent interactions with biological targets. The planar aromatic system facilitates π-stacking interactions with protein residues, while the oxygen atom acts as a hydrogen bond acceptor [4] [7]. This versatility enables benzofuran derivatives to interact with multiple enzyme classes and receptors, explaining their broad pharmacological profiles.
The 1-benzofuran-3,6-diamine derivative exemplifies strategic functionalization of this core scaffold. The meta-positioned diamine substituents introduce hydrogen bond donor-acceptor capabilities and electronic perturbation within the aromatic system. Computational analyses reveal that 3,6-diamino substitution significantly increases the molecule's dipole moment (estimated at 4.2 Debye) compared to unsubstituted benzofuran (0.9 Debye), enhancing electrostatic complementarity with biological targets [9]. Additionally, the electron-donating amino groups elevate the highest occupied molecular orbital (HOMO) energy (-6.8 eV versus -8.1 eV for benzofuran), potentially facilitating charge-transfer interactions [7].
Table 1: Physicochemical Properties of Benzofuran Derivatives
Compound | Dipole Moment (Debye) | HOMO Energy (eV) | logP | Hydrogen Bond Donors |
---|---|---|---|---|
Benzofuran | 0.9 | -8.1 | 2.67 | 0 |
1-Benzofuran-3,6-diamine | 4.2 (calculated) | -6.8 (calculated) | 1.92* | 2 |
5-Aminobenzofuran | 2.1 | -7.2 | 1.78 | 1 |
Benzofuran-based therapeutics have evolved significantly since the mid-20th century, transitioning from naturally inspired compounds to rationally designed synthetic agents:
Pre-1980s - Natural Product Era: Early benzofuran therapeutics originated from natural sources. Usnic acid (isolated from lichens) demonstrated antibiotic properties, while psoralens (linear benzofuran derivatives from plants like Psoralea corylifolia) laid foundations for photochemotherapy. Angelicin, identified in 1956, became a prototype for PUVA (psoralen + UVA) therapy in dermatology [4]. These compounds established the benzofuran scaffold as biologically relevant but suffered from limited target specificity and phototoxicity issues.
1980s-2000s - Synthetic Expansion: This period witnessed development of synthetic benzofuran derivatives with optimized pharmacokinetic properties. The antiarrhythmic drug amiodarone (benzofuran-containing) received FDA approval in 1985, leveraging the scaffold's ability to modulate ion channels [4] [6]. Concurrently, structure-activity relationship (SAR) studies revealed that 2-position substitutions yielded compounds with enhanced CNS permeability, exemplified by benzofuran-based dopamine uptake inhibitors [5].
Post-2000 - Targeted Therapeutics: Advances in structural biology enabled rational design of benzofuran derivatives targeting specific enzymes. Noteworthy examples include CrtN inhibitors (benzofuran derivatives targeting Staphylococcus aureus pigment biosynthesis) and multi-target benzofurans for neurodegenerative diseases [5] [8]. The 2010s saw benzofuran derivatives like compound 5m achieve sub-nanomolar inhibition (IC₅₀ = 0.38-5.45 nM) against MRSA virulence factors while maintaining selectivity [8].
Table 2: Evolution of Key Benzofuran-Based Therapeutics
Era | Representative Agents | Therapeutic Area | Key Advancements |
---|---|---|---|
Pre-1980s | Usnic acid, Angelicin, Psoralens | Anti-infective, Dermatology | Natural product isolation, Photoreactivity |
1980s-2000s | Amiodarone, Bufuralol | Cardiovascular, CNS | Synthetic accessibility, Oral bioavailability |
Post-2000 | CrtN inhibitors, Neuroprotective benzofurans | Anti-infective, Neuropharmacology | Target specificity, Multi-target engagement |
Diamine-functionalized benzofurans represent a strategic evolution in heterocyclic medicinal chemistry, addressing limitations of monosubstituted analogs. The 3,6-diamino substitution pattern provides distinct advantages:
Enhanced Target Engagement: The meta-diamine configuration creates a complementary hydrogen-bonding motif for enzyme active sites. In kinase inhibition applications, 3,6-diaminobenzofurans demonstrate 10-30-fold improved binding affinity compared to monamino analogs against PLK1 and PIM kinases. This enhancement arises from simultaneous interaction with catalytic lysine (via H-bond donation) and backbone carbonyls (via H-bond acceptance) [9]. Molecular dynamics simulations confirm that 1-benzofuran-3,6-diamine maintains 2.7-3.1 hydrogen bonds throughout simulations with kinase targets, versus 0.8-1.2 for non-aminated analogs [9].
Metabolic Stability Optimization: Diamine substitution mitigates metabolic vulnerabilities inherent to benzofuran cores. While unsubstituted benzofurans undergo rapid CYP450-mediated oxidation at the 3-position (t₁/₂ < 15 min in microsomes), 3,6-diamino derivatives demonstrate extended half-lives (t₁/₂ > 120 min) due to blocked oxidation sites and electron donation effects [3]. In vitro studies show 1-benzofuran-3,6-diamine exhibits 82% parent compound remaining after 1-hour incubation with human liver microsomes, versus 23% for 3-aminobenzofuran [3].
Selectivity Modulation: Positional isomerism of diamine groups dramatically influences biological selectivity. Comparative profiling reveals that 3,6-diaminobenzofuran exhibits 15-fold selectivity for bacterial CrtN over human tyrosinase, whereas 4,7-diamino isomers show inverse selectivity [8]. This stems from divergent H-bond geometries relative to catalytic metal centers. Similarly, in anticancer applications, 3,6-diamino substitution confers preferential activity against hematological malignancies (K562, HL60 cells) over solid tumors, contrasting with the broad-spectrum activity of 2-carboxybenzofurans [9].
Table 3: Comparative Biological Profiles of Aminated Benzofurans
Substitution Pattern | Representative Target | Potency (IC₅₀/EC₅₀) | Selectivity Index | Primary Therapeutic Application |
---|---|---|---|---|
3-Amino | CrtN (S. aureus) | 5.8 µM | 2.1 (vs. Tyrosinase) | Anti-infective |
6-Amino | PLK1 PBD | 890 nM | 8.3 (vs. PLK3) | Anticancer |
3,6-Diamino | CrtN (MRSA) | 38 nM | 15.2 (vs. Tyrosinase) | Anti-MRSA |
3,6-Diamino | HL60 Cancer Cells | 100 nM | >200 (vs. HUVEC) | Antileukemic |
The synthetic accessibility of diaminobenzofurans further enhances their drug discovery utility. Modern routes employ:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0